2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound featuring an indole core with a fluorophenyl group at the 2-position and an aldehyde group at the 3-position. This compound is part of the indole family, known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization under basic conditions with a catalytic amount of copper(I) iodide . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde has been explored for its potential in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the formation of Schiff bases, which have significant biological activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The biological activity of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is primarily due to its ability to act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells. This interaction stimulates the production of interleukin-22, which plays a crucial role in mucosal immunity . Additionally, the compound can form Schiff bases through condensation reactions with amines, further enhancing its biological activity .
Comparison with Similar Compounds
Indole-3-carbaldehyde: Shares the indole core but lacks the fluorophenyl group, resulting in different biological activities.
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Similar structure but without the benzo[g] fusion, leading to variations in chemical reactivity and biological properties.
Uniqueness: 2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde stands out due to its unique combination of the indole core, fluorophenyl group, and aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
590397-88-9 |
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Molecular Formula |
C19H12FNO |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H12FNO/c20-14-8-5-13(6-9-14)18-17(11-22)16-10-7-12-3-1-2-4-15(12)19(16)21-18/h1-11,21H |
InChI Key |
KWFJURDJULJGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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